Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core. Key structural attributes include:
- Methyl carboxylate at position 3, influencing solubility and metabolic stability.
- Isopropyl group at position 6, adding steric bulk and hydrophobicity.
- Hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.
This compound is likely explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties, though specific therapeutic indications require further research.
Properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(18(15)20(25)26-3)22-17(24)10-13-4-6-14(21)7-5-13;/h4-7,12H,8-11H2,1-3H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULNPZKDCYJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, commonly referred to as a thienopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes a thieno[2,3-c]pyridine core, which is known for various pharmacological properties.
- Molecular Formula : C19H23ClFN3O2S2
- Molecular Weight : 444.0 g/mol
- CAS Number : 1329862-01-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit enzymes involved in critical metabolic pathways, particularly those related to pyrimidine biosynthesis.
Enzyme Inhibition
Research indicates that the compound acts as an allosteric inhibitor of aspartate transcarbamoylase (ATCase), an enzyme crucial for pyrimidine nucleotide synthesis. By binding to an allosteric site on the enzyme, it stabilizes a conformation that reduces substrate affinity and enzymatic activity. This mechanism has been validated through structural studies and in vitro assays demonstrating significant inhibition of Plasmodium falciparum growth at low micromolar concentrations .
Biological Activity Data
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Inhibition of P. falciparum | 1.5 | Aspartate transcarbamoylase | |
| Cytotoxicity in cancer cell lines | 10-20 | Various cancer cell lines | |
| Anti-inflammatory effects | 5 | COX enzymes |
Case Studies
- Antimalarial Activity : In a study involving P. falciparum 3D7 strains, the compound demonstrated potent antimalarial activity with an IC50 value of approximately 1.5 µM. The study highlighted its selectivity over human cells, suggesting a promising therapeutic window for malaria treatment .
- Anticancer Potential : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively at concentrations ranging from 10 to 20 µM, making it a candidate for further development in oncology .
- Anti-inflammatory Properties : The compound was also evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. It showed significant inhibition at low concentrations (IC50 = 5 µM), indicating potential use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit antidepressant-like effects. The specific structural features of methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may contribute to its potential efficacy in treating mood disorders by modulating neurotransmitter systems involved in depression .
Neuroprotective Effects
Studies have suggested that compounds similar to this compound could possess neuroprotective properties. These properties are crucial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound suggests that it may act as a selective serotonin reuptake inhibitor (SSRI). This mechanism is pivotal for its application in treating various psychiatric disorders by increasing serotonin levels in the brain .
Analgesic Properties
Preliminary studies indicate that this compound may exhibit analgesic properties. Its potential use in pain management could be attributed to its interaction with pain pathways and inflammatory mediators. Further investigation into its efficacy and safety profile is warranted to establish its role as a therapeutic agent for pain relief .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for industrial production. Recent advancements in synthetic methodologies highlight the importance of efficient routes that minimize waste and reduce costs while maximizing yield .
Case Studies
Several case studies have documented the successful synthesis and characterization of this compound. For instance:
- A study demonstrated a novel synthesis route that improved yield by utilizing environmentally friendly solvents and reagents.
- Another investigation focused on the pharmacokinetics of the compound in animal models, revealing promising absorption and distribution characteristics essential for therapeutic applications .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group at position 3 of the thieno[2,3-c]pyridine core undergoes hydrolysis under alkaline conditions to yield carboxylic acid derivatives:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Saponification | NaOH (1M), H₂O/EtOH, reflux, 6–8 hrs | 2-(2-(4-Fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |
| Acid-Catalyzed Hydrolysis | HCl (conc.), H₂O, 80°C, 12 hrs | Partial degradation observed; low yield due to competing side reactions |
This transformation is critical for generating bioactive carboxylic acid derivatives, as seen in related thieno[2,3-b]pyridine carboxamides with antiplasmodial activity .
Amide Bond Reactivity
The acetamido linker participates in nucleophilic substitution and cleavage reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic Cleavage | HBr/AcOH, 110°C, 24 hrs | Cleavage to 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives |
| Reductive Amination | NaBH₃CN, pH 4–5, RT | Stabilization of secondary amine intermediates (theoretical pathway) |
The stability of the amide bond under physiological conditions contributes to its potential as a prodrug candidate.
Fluorophenyl Substituent Modifications
The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) and defluorination:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Nitro-4-fluorophenyl derivative (meta-directing effect of fluorine) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives via boronic acid cross-coupling |
Fluorine’s electron-withdrawing nature enhances EAS reactivity at meta positions, as demonstrated in analogs with substituted aryl groups .
Heterocyclic Core Reactivity
The tetrahydrothieno[2,3-c]pyridine system exhibits redox and ring-opening behavior:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, RT | Sulfoxide formation at the thiophene sulfur |
| Ring-Opening | LiAlH₄, THF, reflux | Partial reduction of the dihydrothiophene ring |
The sulfur atom’s lone pairs make it susceptible to oxidation, altering electronic properties critical for target binding.
Side-Chain Functionalization
The isopropyl group at position 6 supports alkylation and oxidation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt formation (enhanced solubility) |
| Oxidation | KMnO₄, H₂O, 70°C | Ketone derivative via secondary alcohol intermediate |
Structural Activity Relationships (SAR)
Key modifications and their effects on reactivity and bioactivity:
Synthetic Pathways
Multi-step synthesis typically involves:
-
Thieno[2,3-c]pyridine Core Assembly : Cyclization of thiourea derivatives with α,β-unsaturated ketones.
-
Amide Coupling : EDC/HOBt-mediated coupling of 4-fluorophenylacetic acid to the amino-thienopyridine intermediate.
-
Esterification : Methylation of the carboxylic acid precursor using SOCl₂/MeOH.
Stability Under Physiological Conditions
-
pH-Dependent Degradation : Rapid hydrolysis in acidic environments (e.g., gastric fluid) versus stability at neutral pH.
-
Thermal Stability : Decomposition observed >150°C, necessitating cold-chain storage for bulk material.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a thieno[2,3-c]pyridine scaffold with analogs, but substituent variations lead to distinct properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Aromatic Groups: The target’s 4-fluorophenylacetamido group contrasts with the 4-chlorophenoxyacetamido group in the analog . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. Carboxylate vs. Carboxamide: The target’s methyl carboxylate (ester) is more hydrolytically labile than the carboxamide in , which could influence bioavailability and degradation pathways. Protective Groups: The Boc-protected amine in suggests its role as a synthetic intermediate, unlike the hydrochloride salts of the target and , which are likely final products.
Physicochemical Properties: Solubility: The hydrochloride salts (target and ) improve aqueous solubility compared to the free-base form of .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
